5-Benzofuranol, 7-methoxy-2,3-dimethyl-
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-Benzofuranol, 7-methoxy-2,3-dimethyl- consists of a benzofuran core with a hydroxyl group at position 7 and a methoxy group at position 5 of the benzene ring. The two methyl groups are attached to positions 2 and 3 of the benzofuran ring . The IUPAC Standard InChI representation is: InChI=1S/C₁₀H₁₂O₂/c1-10(2)6-7-4-3-5-8(11)9(7)12-10/h3-5,11H,6H₂,1-2H₃ .
Scientific Research Applications
Synthesis and Bioactivity
- The synthesis of novel compounds with the 5-Benzofuranol skeleton has been a subject of interest due to their potential bioactive properties. For instance, compounds derived from 5-Benzofuranol exhibited insecticidal and fungicidal activities, as well as different degrees of herbicidal activity against various species, indicating their potential for agricultural applications (Shen et al., 2012).
Natural Product Isolation and Characterization
- Research on natural products has led to the isolation of new benzofurans from seeds of Styrax species, demonstrating the diversity of this compound class in nature and their potential cytotoxic activities against cancer cell lines (Li et al., 2005); (Luo et al., 2007).
Pharmacological Activities
- The pharmacological potential of 5-Benzofuranol derivatives has been explored in various studies. For example, novel furanyl derivatives from the red seaweed Gracilaria opuntia exhibited significant anti-inflammatory, antioxidative, and anti-diabetic properties, showcasing the therapeutic potential of these compounds in treating diverse ailments (Makkar & Chakraborty, 2018).
Chemical Synthesis and Modification
- The chemical synthesis of benzofuran derivatives, including those related to 5-Benzofuranol, has been a focus of research aiming at creating novel compounds with potential bioactivity. An example includes the efficient synthesis of bibenzylic oxygen heterocycles, highlighting the versatility of benzofuran derivatives in organic synthesis (Kumbhar et al., 2007).
properties
IUPAC Name |
7-methoxy-2,3-dimethyl-1-benzofuran-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-7(2)14-11-9(6)4-8(12)5-10(11)13-3/h4-5,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGSBTKALROYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435272 | |
Record name | 5-Benzofuranol, 7-methoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzofuranol, 7-methoxy-2,3-dimethyl- | |
CAS RN |
680204-88-0 | |
Record name | 5-Benzofuranol, 7-methoxy-2,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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